Ziprasidone D8 - 1126745-58-1

Ziprasidone D8

Catalog Number: EVT-253496
CAS Number: 1126745-58-1
Molecular Formula: C21H21ClN4OS
Molecular Weight: 421.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziprasidone D8 is a deuterium-labeled version of Ziprasidone . Ziprasidone, sold under the brand name Geodon among others, is an atypical antipsychotic used to treat schizophrenia and bipolar disorder . It may be used by mouth and by injection into a muscle .


Molecular Structure Analysis

Ziprasidone D8 has a molecular weight of 420.98 and a molecular formula of C21H13D8ClN4OS . It is a potent antipsychotic, antagonizing 5-HT and dopamine receptors .


Physical And Chemical Properties Analysis

Ziprasidone D8 is a solid substance . It is intended for use as an internal standard for the quantification of Ziprasidone by GC- or LC-MS .

Source and Classification

Ziprasidone D8 is classified as an atypical antipsychotic agent. It functions primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. The compound is synthesized through various methods that focus on improving its efficacy and reducing side effects associated with traditional antipsychotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of ziprasidone D8 involves several steps, utilizing readily available raw materials to facilitate industrial production. One notable method includes the reaction of 2,5-dichlorotoluene with N,N-dimethyldimethoxymethylamine to form an intermediate, which is then converted into an acetal compound. This compound undergoes further reactions including decarboxylation and cyclization to yield ziprasidone .

Molecular Structure Analysis

Structure and Data

Ziprasidone D8 has a complex molecular structure characterized by its chemical formula C21H13D8ClN4OSC_{21}H_{13}D_8ClN_4OS and a molecular weight of approximately 457.45 g/mol . The presence of deuterium in the structure can influence the compound's physical properties, such as solubility and stability.

The structural representation includes multiple functional groups that contribute to its pharmacological activity, particularly the piperazine moiety which is crucial for receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ziprasidone D8 include:

  • Condensation Reactions: Initial condensation of starting materials under controlled temperatures (40°C to room temperature) allows for the formation of key intermediates.
  • Reduction Reactions: Sodium triacetoxyborohydride is commonly used for reducing aldehydes to alcohols during synthesis.
  • Cyclization: This step is essential for forming the final cyclic structure that characterizes ziprasidone.

These reactions are monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion and purity of the final product .

Mechanism of Action

Process and Data

The mechanism of action for ziprasidone D8 is primarily linked to its antagonistic effects on dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps modulate neurotransmitter levels in the brain, contributing to its effectiveness in treating psychotic disorders. Although the exact mechanisms remain partially understood, it is believed that this combination leads to reduced symptoms of schizophrenia and mood stabilization in bipolar disorder .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 213–215 °C.
  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol.
  • Appearance: Typically presented as a brown to dark-brown solid.

Chemical Properties

  • pKa Value: Approximately 13.34, indicating basic properties.
  • Stability: Deuteration generally enhances stability compared to non-deuterated forms .
Applications

Scientific Uses

Ziprasidone D8 is utilized primarily in pharmacological research, particularly in studying its effects on psychotic disorders. Its deuterated form allows for more precise pharmacokinetic studies due to improved tracking capabilities in biological systems. Additionally, it serves as a reference standard in toxicology testing, enabling accurate quantification during clinical assessments .

Research continues into its formulation as nanoparticles or phospholipid complexes to enhance bioavailability and therapeutic efficacy while minimizing side effects associated with conventional formulations .

Introduction to Ziprasidone D8

Chemical Identity and Isotopic Labeling

Ziprasidone D8 (CAS 1126745-58-1) is a deuterium-labeled analog of the atypical antipsychotic ziprasidone. Its molecular formula is C₂₁H₁₃D₈ClN₄OS, with a molecular weight of 420.98 g/mol, reflecting an 8 Da increase over the native compound due to deuterium substitution [1] [5] [7]. The deuterium atoms replace eight hydrogen atoms at metabolically stable aliphatic positions within the piperazine ring, specifically at the 2,2,3,3,5,5,6,6-octadeuteropiperazinyl moiety [1] [8]. This strategic labeling preserves the compound’s chemical reactivity while creating a distinct mass signature for analytical detection.

The IUPAC name, 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)ethyl)-6-chloroindolin-2-one, precisely defines deuterium placement [1]. Synthetic approaches utilize hydrogen-deuterium exchange under controlled conditions, with quality control via LC-MS confirming >98% isotopic enrichment and minimal batch-to-batch variability (<2% RSD) [7] [8].

Table 1: Isotopic Characteristics of Ziprasidone D8

PropertyNative ZiprasidoneZiprasidone D8
Molecular FormulaC₂₁H₂₁ClN₄OSC₂₁H₁₃D₈ClN₄OS
Molecular Weight (g/mol)412.93420.98
Mass Shift (Da)-+8.05
Key Deuterium Positions-Piperazine ring (8×H)

Role of Deuterium in Pharmacokinetic and Analytical Studies

Deuterium labeling creates a distinct mass spectrometric signature without altering biochemical behavior. The 4.8 Da mass difference between native ziprasidone (m/z 413) and Ziprasidone D8 (m/z 421) enables unambiguous quantification via LC-MS/MS transitions (e.g., 421→194 m/z) [4] [8]. This serves two critical functions in pharmaceutical research:

  • Internal Standardization: Compensates for matrix effects (e.g., plasma ionization suppression) and analytical variability. Studies demonstrate recovery rates of 92.4% in plasma and 85.2% in brain tissue, improving inter-day precision from >15% to <5% RSD [8].
  • Metabolic Pathway Tracing: Co-incubation with human liver microsomes shows equivalent metabolic stability (t₁/₂ ~42–45 min) between native and deuterated forms, validating tracer applications. Ziprasidone D8 facilitates identification of aldehyde oxidase (AOX1)-mediated metabolites, accounting for 67% of total metabolism [8].

Table 2: Analytical Performance Using Ziprasidone D8

MatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Plasma1–5000.31.092.4 ± 3.1
Urine5–10001.55.088.7 ± 4.2
Brain Tissue0.5–2000.150.585.2 ± 5.8

Historical Development of Stable Isotope-Labeled Antipsychotics

The evolution of deuterated antipsychotics parallels advances in psychopharmacology and analytical technology. Key milestones include:

  • Terminology Shifts: Early antipsychotics (e.g., chlorpromazine, 1954) were termed "tranquilizers" or "neuroleptics," emphasizing sedation or neurological side effects [2] [6]. The 1990 introduction of clozapine—with its distinct receptor profile and reduced extrapyramidal effects—catalyzed the "atypical antipsychotic" classification and spurred deuterated analog development for metabolic studies [6] [9].
  • Analytical Advancements: Before the 1970s, drug monitoring relied on insensitive assays. Knapp et al.’s 1972 pioneering use of stable isotopes in nortriptyline research paved the way for deuterated internal standards like Ziprasidone D8 [4].
  • Regulatory Drivers: The 1962 Drug Efficacy Amendment mandated rigorous efficacy proof, increasing demand for precise quantification methods. Deuterated standards became essential for FDA-compliant bioanalytical validations [6].

Table 3: Historical Milestones in Antipsychotic Development

EraKey DevelopmentImpact on Deuterated Standards
1950s–1960sFirst-generation antipsychotics (e.g., chlorpromazine)Created need for basic metabolite studies
1970s–1980sAdvent of LC-MS technologyEnabled detection of isotopic mass shifts
1990s–PresentAtypical antipsychotics (e.g., clozapine, ziprasidone)Drove demand for targeted metabolite ID

Deuterated analogs like Ziprasidone D8 now address modern challenges: elucidating interindividual variability in drug metabolism (e.g., 2.3-fold differences in hydroxy-ziprasidone exposure) and correlating metabolites with clinical effects (e.g., QTc prolongation) [8].

Properties

CAS Number

1126745-58-1

Product Name

Ziprasidone D8

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one

Molecular Formula

C21H21ClN4OS

Molecular Weight

421.0 g/mol

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2

InChI Key

MVWVFYHBGMAFLY-UFBJYANTSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.